![molecular formula C17H14ClNOS2 B6477445 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide CAS No. 2640817-99-6](/img/structure/B6477445.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is an organic compound that features a bithiophene moiety linked to a chlorobenzamide group
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole-transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can interact with their targets through π-π interactions . These interactions are crucial for the electronic, photophysical, and photovoltaic properties of the molecules .
Biochemical Pathways
It’s known that the use of organic small molecule htms can address the issues associated with the current htms to achieve highly efficient pscs with good performance reproducibility, and long-term stability .
Result of Action
It’s known that the newly engineered molecules based on the 2,2’-bithiophene core displayed a lower band gap and presented a greater λ max ranging from 39307 nm to 54102 nm in dimethylformamide solvent, as compared to the model molecule .
Action Environment
It’s known that the properties of organic small molecule htms can be finely tuned due to a combination of various organic ligands and metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through the coupling of 2-halothiophenes using a palladium-catalyzed cross-coupling reaction.
Attachment of the ethyl linker: The bithiophene is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the benzamide: The final step involves the reaction of the ethyl-linked bithiophene with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes it suitable for use in organic field-effect transistors and organic light-emitting diodes.
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties.
Thienothiophene: Another thiophene-based compound with unique electronic characteristics.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is unique due to the combination of the bithiophene moiety with the chlorobenzamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is an organic compound notable for its potential applications in organic electronics and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a bithiophene moiety linked to a chlorobenzamide group , which contributes to its unique electronic properties. The synthesis typically involves the following steps:
- Formation of 2,2'-bithiophene : Achieved via palladium-catalyzed cross-coupling reactions.
- Attachment of the Ethyl Linker : The bithiophene is reacted with an ethylating agent.
- Formation of the Benzamide : Reaction with 2-chlorobenzoyl chloride under basic conditions.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Benzamide derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies demonstrate that benzamide analogs can modulate enzyme activity and affect cell cycle progression, suggesting a role in cancer therapy .
- Antifungal Properties : Some benzamide derivatives possess antifungal activity, indicating their potential as therapeutic agents against fungal infections .
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
- Charge Transport in Organic Electronics : In electronic applications, the conjugated system enhances charge transport properties, crucial for device performance.
Case Studies
- Anticancer Studies : A study evaluating the cytotoxic effects of benzamide derivatives found that specific structural modifications led to enhanced activity against various cancer cell lines. The presence of the bithiophene moiety was linked to improved bioactivity due to its electron-rich nature .
- Material Science Applications : Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), indicating their versatility beyond medicinal chemistry .
Comparative Analysis
Compound Name | Structure | Biological Activity | Key Findings |
---|---|---|---|
This compound | Structure | Anticancer, Antifungal | Modulates enzyme activity; effective in OLEDs |
2,2'-Bithiophene | Simple bithiophene | Limited biological activity | Basic electronic properties |
Thienothiophene | Thiophene derivative | Unique electronic characteristics | Used in advanced materials |
Properties
IUPAC Name |
2-chloro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBZIKPOENHLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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